molecular formula C16H21N3O3 B5687749 5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole

5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole

货号 B5687749
分子量: 303.36 g/mol
InChI 键: FOKQFJSKXPKVPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole, commonly known as BDT or BDT001, is a novel compound with potential applications in scientific research.

作用机制

BDT001 acts as an allosteric modulator of the adenosine A1 receptor, enhancing its activity. It has been shown to increase the affinity of the receptor for its endogenous ligand adenosine and to increase the potency of adenosine in activating the receptor. BDT001 has also been found to have anxiolytic and antinociceptive effects, which are likely mediated by its action on the adenosine A1 receptor.
Biochemical and Physiological Effects:
BDT001 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. BDT001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. BDT001 has been found to have a long half-life, which may contribute to its prolonged effects.

实验室实验的优点和局限性

BDT001 has several advantages for lab experiments. It has a high affinity for the adenosine A1 receptor, making it a useful tool for studying the receptor's function. BDT001 has also been found to have a low toxicity and a good safety profile, making it suitable for in vivo experiments. However, BDT001 has some limitations for lab experiments. Its synthesis method is complex and time-consuming, which may limit its availability. BDT001 may also have off-target effects on other receptors, which may complicate its interpretation in experiments.

未来方向

There are several future directions for the study of BDT001. One area of interest is the potential applications of BDT001 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of BDT001 in these conditions. Another area of interest is the development of more selective allosteric modulators of the adenosine A1 receptor, which may have fewer off-target effects than BDT001. The development of new synthesis methods for BDT001 may also improve its availability for research purposes.

合成方法

BDT001 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 1,2-dibromoethane, 1,3-benzodioxole, and butylamine to obtain 5-(1,3-benzodioxol-5-yl)-1-butyl-1H-1,2,4-triazole. The final step involves the reaction of the obtained compound with ethyl chloroformate to obtain BDT001.

科学研究应用

BDT001 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the adenosine A1 receptor, which is involved in the regulation of sleep, pain, and inflammation. BDT001 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-5-8-19-16(17-15(18-19)10-20-4-2)12-6-7-13-14(9-12)22-11-21-13/h6-7,9H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQFJSKXPKVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)COCC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-1-butyl-3-(ethoxymethyl)-1H-1,2,4-triazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。